molecular formula C10H21NO B2550958 (2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine CAS No. 2248221-35-2

(2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine

Cat. No. B2550958
CAS RN: 2248221-35-2
M. Wt: 171.284
InChI Key: GJBRKWGFLORYEF-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a chiral amine, which means it has two enantiomers that exhibit different biological activities.

Mechanism of Action

The exact mechanism of action of (2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine is not fully understood. However, studies have suggested that it may act as a modulator of the immune system and inhibit the production of pro-inflammatory cytokines. It may also interact with cellular signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine in lab experiments is its potential therapeutic applications. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

Future research on (2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine could focus on further elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, studies could explore the potential of this compound as a treatment for other neurological disorders and cancer types. Further research could also investigate the potential of this compound as a drug delivery system or as a scaffold for the development of new therapeutics.

Synthesis Methods

The synthesis of (2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine involves the reaction of (R)-glycidyl butyrate with dimethylamine in the presence of a Lewis acid catalyst. The resulting product is a racemic mixture of the two enantiomers, which can be separated using chiral chromatography.

Scientific Research Applications

(2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been explored as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2R)-2-(5,5-dimethyloxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(6-11)9-4-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBRKWGFLORYEF-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine

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